N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide
Description
N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a benzamide derivative featuring a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups, linked via an ethyl chain to a 3-(dimethylamino)benzamide moiety. The molecular formula is C₂₃H₂₇N₅O, with a molecular weight of 397.5 g/mol.
This compound’s design aligns with trends in kinase inhibitor and antimicrobial agent development, where pyrazole and benzamide motifs are prevalent.
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-16-21(18-9-6-5-7-10-18)17(2)26(24-16)14-13-23-22(27)19-11-8-12-20(15-19)25(3)4/h5-12,15H,13-14H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXDOXWTGGGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)N(C)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution Reactions: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Linking the Pyrazole to the Benzamide: This step involves the formation of an ethyl linker between the pyrazole and benzamide groups, often through nucleophilic substitution reactions.
Introduction of the Dimethylamino Group: The dimethylamino group is typically introduced via reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide exhibit significant anticancer properties. Derivatives of pyrazole have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer (MIA PaCa-2) and lung cancer (A549) cells. These compounds often act by inhibiting the mTORC1 pathway and modulating autophagy, which is critical for cancer cell survival under stress conditions.
Case Study: mTORC1 Inhibition
A study demonstrated that specific pyrazole derivatives reduced mTORC1 activity and enhanced basal autophagy levels. This mechanism disrupts autophagic flux under nutrient-deprived conditions, leading to the accumulation of autophagic markers like LC3-II. Such findings suggest that these compounds could serve as novel autophagy modulators with potential anticancer applications.
Anti-inflammatory Effects
Compounds containing pyrazole moieties have also exhibited promising anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. Some studies report IC50 values in the nanomolar range for related compounds, indicating strong anti-inflammatory activity.
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been explored, revealing broad-spectrum activity against various pathogens. These compounds may inhibit bacterial growth through multiple mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing SAR include:
- Substituents on the Pyrazole Ring : Variations can significantly affect potency and selectivity against different cancer types.
- Positioning of Functional Groups : The orientation of substituents can influence interaction with target proteins.
Table 1: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of mTORC1; modulation of autophagy | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzamide moiety are crucial for binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Polarity and Bioavailability: The dimethylamino group in the target compound increases polarity compared to the methoxy analog (349.4 g/mol), likely enhancing water solubility and receptor-binding efficiency . The trifluoromethyl group in the thiazole-containing analog (394.4 g/mol) introduces strong electronegativity and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
The thiazole ring in the C₁₈H₁₇F₃N₄OS compound introduces sulfur, which can participate in covalent bonding or coordinate transition metals, a feature exploited in metalloenzyme inhibitors .
Morpholine and pyrrolidinyl groups in analogs from (e.g., C₁₉H₂₆N₄O₃) are associated with kinase inhibition due to their ability to occupy hydrophobic pockets in ATP-binding domains .
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring substituted with dimethyl and phenyl groups, linked to a dimethylamino benzamide moiety. Its molecular formula is with a molecular weight of approximately 366.46 g/mol. The structural complexity of this compound contributes to its diverse biological properties.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
These findings suggest that the compound may act as a potent inhibitor of tumor growth by inducing apoptosis in cancer cells.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
3. Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's IC50 values in AChE inhibition assays indicate its potential as a therapeutic agent in cognitive disorders .
The biological effects of this compound are attributed to its interaction with various molecular targets within cells:
- Receptor Binding: The compound may bind to specific receptors involved in cell signaling pathways, thereby modulating cellular responses.
- Enzyme Interaction: By inhibiting key enzymes, it alters metabolic pathways associated with inflammation and cancer progression.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- In Vitro Assessment on Cancer Cells:
- A study evaluated the antiproliferative effects on MCF-7 and A549 cells, revealing significant growth inhibition at low concentrations.
- Inflammatory Response Modulation:
- Another research focused on its anti-inflammatory activity showed that treatment with the compound reduced cytokine levels in animal models of inflammation.
Q & A
Basic: What are the critical steps in synthesizing this compound?
Answer: The synthesis typically involves multi-step reactions starting with commercially available pyrazole and benzamide precursors. Key steps include:
- Coupling reactions (e.g., amide bond formation between pyrazole and benzamide moieties).
- Functional group modifications , such as alkylation or methylation, to introduce dimethylamino and ethyl linker groups .
- Purification via column chromatography or recrystallization.
Methodological Tip: Optimize stoichiometry and reaction time using TLC monitoring to minimize byproducts .
Advanced: How can reaction conditions be optimized for higher yield?
Answer:
| Parameter | Optimization Strategy | Impact on Yield |
|---|---|---|
| Solvent | Use polar aprotic solvents (e.g., DMF) for amide coupling | Enhances reaction kinetics |
| Temperature | Maintain 60–80°C for exothermic steps | Prevents decomposition |
| Catalyst | Employ coupling agents (e.g., HATU or EDCI) | Improves efficiency by 20–30% |
| Monitor intermediates via NMR to adjust conditions iteratively . |
Basic: What characterization techniques confirm structural integrity?
Answer: Essential techniques include:
- NMR Spectroscopy : Assign proton environments (e.g., pyrazole CH₃ groups at ~2.5 ppm, benzamide aromatic protons at 7–8 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC : Verify purity (>95%) using reverse-phase columns .
Advanced: How do crystallographic methods resolve molecular structure and interactions?
Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines atomic coordinates and thermal parameters. Key steps:
Data Collection : Use high-resolution (≤1.0 Å) datasets to resolve dimethylamino and phenyl groups.
Hydrogen Bond Analysis : Apply graph set theory (e.g., Etter’s formalism) to classify motifs like R₂²(8) rings in crystal packing .
Validation : Cross-check with PLATON to detect voids or disorder .
Advanced: What computational approaches predict protein-ligand interactions?
Answer: Use Glide XP docking with these parameters:
- Grid Generation : Focus on hydrophobic enclosures (e.g., enzyme active sites).
- Scoring Function : Prioritize hydrogen bonds in hydrophobically enclosed environments and charged interactions .
- MD Simulations : Run 100-ns trajectories to assess binding stability. Validate with MM/GBSA free-energy calculations .
Advanced: How to resolve contradictions in biological assay data?
Answer:
Replicate Experiments : Perform triplicate assays with independent batches.
Control Groups : Include positive/negative controls (e.g., known inhibitors).
Statistical Analysis : Apply ANOVA or non-parametric tests (p < 0.05) to identify outliers.
Mechanistic Studies : Use SPR or ITC to validate binding affinity discrepancies .
Basic: What intermediates are common in its synthesis?
Answer: Key intermediates include:
- 3,5-Dimethyl-4-phenylpyrazole : Synthesized via cyclocondensation of diketones and hydrazines.
- 3-(Dimethylamino)benzoyl chloride : Prepared by treating benzamide with thionyl chloride .
Advanced: How do hydrogen bonding patterns guide crystal engineering?
Answer: Graph set analysis (e.g., D , S motifs) identifies robust supramolecular synthons:
- N–H···O bonds stabilize layered structures.
- C–H···π interactions enhance packing efficiency.
Design co-crystals with carboxylic acids to exploit predictable motifs .
Basic: What solvents/catalysts are optimal for amide coupling?
Answer:
- Solvents : DCM or THF for low-temperature reactions; DMF for high polarity.
- Catalysts : HOBt/DMAP combinations reduce racemization .
Advanced: What methodological rigor is needed in bioactivity studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
